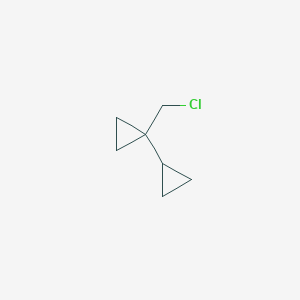
1-(Chloromethyl)-1-cyclopropylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-cyclopropylcyclopropane is an organic compound characterized by the presence of a chloromethyl group attached to a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclopropylcyclopropane typically involves the chloromethylation of cyclopropyl derivatives. One common method includes the reaction of cyclopropylmethanol with thionyl chloride (SOCl2) under controlled conditions to introduce the chloromethyl group. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-cyclopropylcyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form cyclopropylcarboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the chloromethyl group can yield cyclopropylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Strong oxidizing agents in acidic or basic media.
Reduction: Metal hydrides in anhydrous solvents.
Major Products:
- Substituted cyclopropyl derivatives.
- Cyclopropylcarboxylic acids.
- Cyclopropylmethanol.
Scientific Research Applications
1-(Chloromethyl)-1-cyclopropylcyclopropane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-cyclopropylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify the cyclopropyl ring.
Comparison with Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the chloromethyl group.
Cyclopropylcarboxylic Acid: Contains a carboxyl group instead of a chloromethyl group.
1,1-Bis(chloromethyl)cyclopropane: Contains two chloromethyl groups attached to the cyclopropyl ring.
Uniqueness: 1-(Chloromethyl)-1-cyclopropylcyclopropane is unique due to the presence of both a cyclopropyl ring and a chloromethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Biological Activity
1-(Chloromethyl)-1-cyclopropylcyclopropane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Although research on this specific compound is somewhat limited, preliminary studies suggest that it may interact with various biological systems, possibly influencing therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropyl groups and a chloromethyl substituent. The structural formula can be represented as follows:
This compound's cyclopropyl moieties are known for their ability to stabilize certain molecular conformations, which might enhance biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its pharmacological potential. Key findings include:
- Antimicrobial Activity : Initial screening tests indicate that compounds with similar structures exhibit antimicrobial properties. While specific data for this compound is sparse, related compounds have shown effectiveness against bacterial strains, suggesting potential applicability in developing new antimicrobial agents .
- Cystic Fibrosis Treatment : According to a patent document, compounds structurally related to this compound may be used in treating CFTR-mediated diseases like cystic fibrosis. This suggests that the compound could influence ion transport mechanisms, potentially improving mucosal hydration and secretion clearance .
Case Studies and Research Findings
While extensive case studies specifically targeting this compound are lacking, several research articles provide insights into its biological relevance:
- Screening for Molluscicidal Activity : A laboratory study highlighted the molluscicidal activity of phenolic compounds, which share structural similarities with this compound. These findings imply a broader spectrum of biological activity that could be explored further .
- Pharmacological Applications : The potential use of this compound in pharmaceutical formulations has been noted, particularly in combination therapies aimed at enhancing the efficacy of existing treatments for respiratory diseases .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C7H11Cl |
|---|---|
Molecular Weight |
130.61 g/mol |
IUPAC Name |
1-(chloromethyl)-1-cyclopropylcyclopropane |
InChI |
InChI=1S/C7H11Cl/c8-5-7(3-4-7)6-1-2-6/h6H,1-5H2 |
InChI Key |
VPEVRNQMLNHHIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















